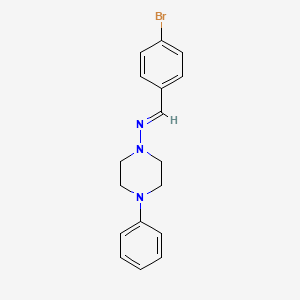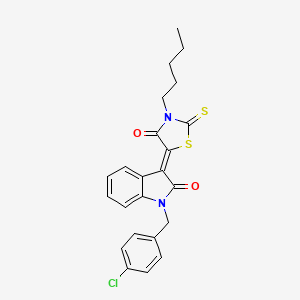![molecular formula C15H25ClN2O2 B11964209 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride CAS No. 77985-25-2](/img/structure/B11964209.png)
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a carbonylamino group, and a diethylazanium chloride moiety. It is primarily used in experimental and research settings due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride typically involves the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with diethylamine to produce the final compound. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the phenoxy or carbonylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diethylamino)ethyl)carbamic acid, 2,6-xylyl ester
- Tertiary N-(2-(2,6-dimethylphenoxy)ethyl)-N-haloalkylamines
Uniqueness
Compared to similar compounds, 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and effects are desired.
Eigenschaften
CAS-Nummer |
77985-25-2 |
|---|---|
Molekularformel |
C15H25ClN2O2 |
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) N-[2-(diethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-5-17(6-2)11-10-16-15(18)19-14-12(3)8-7-9-13(14)4;/h7-9H,5-6,10-11H2,1-4H3,(H,16,18);1H |
InChI-Schlüssel |
QOJUGSMAWFOHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)OC1=C(C=CC=C1C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)

![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)



![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)


![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964201.png)
